Thailandolide B

Description

Contextualization within Natural Product Chemistry

Natural products have long been a cornerstone of drug discovery and chemical biology, providing a vast diversity of chemical structures with a wide array of biological activities. beilstein-journals.orgrsc.org Within this broad field, fungal metabolites represent a particularly rich source of novel compounds. Thailandolide B emerges from this context as a notable example of a fungal-derived secondary metabolite with intricate architecture and potent biological properties. Its study contributes to the understanding of biosynthetic pathways in fungi and provides a template for the development of new chemical entities.

Classification as a Merodrimane Meroterpenoid

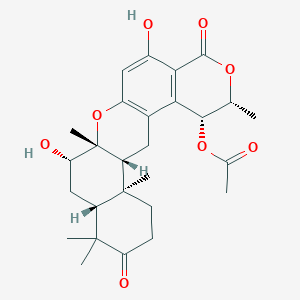

Thailandolide B is classified as a merodrimane meroterpenoid. Meroterpenoids are a class of natural products that are of mixed biosynthetic origin, partially derived from the terpenoid pathway and another biosynthetic route, typically the polyketide pathway. beilstein-journals.orgrsc.org The "merodrimane" designation further specifies the nature of the terpenoid component, indicating a drimane-type sesquiterpenoid skeleton. This intricate fusion of two distinct biosynthetic pathways results in a complex and unique molecular framework. The structure of Thailandolide B is identical to that of Chrodrimanin B. nih.gov

Historical Overview of its Discovery and Initial Characterization

The history of Thailandolide B is intertwined with that of the chrodrimanin family of meroterpenoids. The chrodrimanins were first reported in 1991 as metabolites isolated from the fungus Penicillium variabilis. nih.gov Subsequently, a compound designated as Thailandolide B was isolated from an unidentified fungus.

A significant development in the understanding of this compound occurred in 2012. Through careful spectroscopic analysis and comparison of data, it was established that the structure of Thailandolide B was identical to that of Chrodrimanin B. nih.gov This revision clarified the identity of Thailandolide B within the broader family of chrodrimanin meroterpenoids. These compounds, including Thailandolide B (Chrodrimanin B), have since been isolated from various fungal species, notably those belonging to the genus Talaromyces. nih.govrsc.org

Initial characterization of these compounds revealed potent insecticidal activity. nih.govnih.gov This biological property has been a primary driver for further research into their mechanism of action and potential applications. Specifically, Chrodrimanin B (Thailandolide B) has been identified as a potent and selective blocker of insect GABA-gated chloride channels. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

[(1R,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10-trien-5-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h10,12,17-18,20,23,29,31H,7-9,11H2,1-6H3/t12-,17+,18-,20+,23+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVYOHUPTWNRJD-ZLQXHUGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C(=CC3=C2CC4C5(CCC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C2=C(C(=CC3=C2C[C@@H]4[C@]5(CCC(=O)C([C@@H]5C[C@@H]([C@@]4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Production Source Organisms

Fungal Bioprospecting and Isolation

The identification of Thailandolide B is a result of chemical investigations into the secondary metabolites produced by various fungi.

Thailandolide B was first reported as a new merodrimane from a previously undescribed fungus, Talaromyces thailandiasis. nih.govup.pt A chemical study of this fungus, which was isolated from a soil sample in Trang Province, Southern Thailand, yielded two novel compounds named thailandolide A and thailandolide B. nih.govresearchgate.netnih.gov The structures of these compounds were determined through extensive spectroscopic analysis. nih.govup.pt Along with the thailandolides, the study also isolated several other known related compounds, including penisimplicissin, vermistatin, and hydroxydihydrovermistatin. nih.govresearchgate.net Talaromyces thailandiasis has also been isolated from forest soils in other parts of Thailand. thaiscience.info

Further research led to the isolation of ent-thailandolide B, a stereoisomer of the original compound, from a different fungal species, Talaromyces amestolkiae. stmarys-ca.edux-mol.com In one study, the producing organism, strain G173, was isolated from submerged wood collected from a freshwater habitat. stmarys-ca.edux-mol.com The investigation of this strain's organic extract also led to the discovery of other new compounds, such as 7-chloropestalasin A and 4-hydroxyaspergillumarin. stmarys-ca.edu The isolation of ent-thailandolide B has also been reported from a plant-derived strain of Talaromyces amestolkiae. researchgate.netresearchgate.net The genus Talaromyces is known for producing a wide variety of secondary metabolites, and T. amestolkiae is increasingly recognized for its biosynthetic capabilities. researchgate.netfrontiersin.org

The fungus Talaromyces sp. strain YO-2, isolated from soil in Osaka, Japan, is a known producer of a series of meroterpenoids called chrodrimanins. nih.govfrontiersin.org One of these compounds, chrodrimanin B, is a stereoisomer of Thailandolide B. adipogen.com The YO-2 strain has been shown to produce a range of chrodrimanins, including chrodrimanins A through H, from fermentations on substrates like okara (a soybean residue). frontiersin.orgresearchgate.net Several of these chrodrimanins, including chrodrimanin B, have demonstrated insecticidal properties. nih.govresearchgate.net

While Thailandolide B itself has not been reported from Pseudogymnoascus, a closely related compound, Thailandolide A, has been detected in extracts from this fungal genus. nih.govmdpi.com A study characterizing pigments from fungi isolated from Antarctic soils identified several bioactive molecules from Pseudogymnoascus species. nih.gov Using Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (UPLC-ESI-QToF) mass spectrometry, the analysis confirmed the presence of Thailandolide A, alongside other compounds like asterric acid and violaceol, in these Antarctic fungal extracts. nih.govmdpi.com The genus Pseudogymnoascus is known to be psychrophilic, thriving in cold environments. researchgate.net

Table 1: Fungal Sources of Thailandolide B and Related Compounds

| Compound | Fungal Source | Strain | Isolation Context |

|---|---|---|---|

| Thailandolide B | Talaromyces thailandiasis | Not specified | Isolated from soil in Thailand. nih.govresearchgate.net |

| ***ent*-Thailandolide B** | Talaromyces amestolkiae | G173 | Isolated from submerged freshwater wood. stmarys-ca.edux-mol.com |

| Chrodrimanin B (Stereoisomer) | Talaromyces sp. | YO-2 | Isolated from soil in Japan. frontiersin.orgadipogen.com |

| Thailandolide A (Related Compound) | Pseudogymnoascus sp. | SC04.P3, SC3.P3, SC122.P3, ACF093 | Isolated from Antarctic soils. nih.gov |

Environmental Habitats of Producing Fungi

The fungi that produce Thailandolide B and its isomers are found in a variety of ecological niches, with a notable presence in specific aquatic environments.

Freshwater habitats are a significant source for fungi that produce these compounds. As previously noted, Talaromyces amestolkiae strain G173, which produces ent-thailandolide B, was isolated directly from submerged wood in a freshwater ecosystem. stmarys-ca.edux-mol.com The genus Talaromyces is commonly found in diverse aquatic environments, including freshwater. nih.gov Fungal diversity studies in Korea have identified numerous Talaromyces species, including T. amestolkiae, from freshwater sources. researchgate.netresearchgate.net These fungi play a role in the decomposition of organic matter, such as decaying leaves and wood, within these habitats. researchgate.netmdpi.com Research has also documented the recovery of Talaromyces strains from insects found in freshwater, indicating their integration into the broader freshwater food web. mdpi.com The exploration of freshwater habitats in regions like Thailand continues to reveal a high diversity of fungi, suggesting that many novel taxa and their associated secondary metabolites are yet to be discovered. mdpi.com

Table 2: Environmental Habitats of Producer Fungi

| Fungal Genus/Species | Habitat | Specific Substrate/Source | Location Mentioned |

|---|---|---|---|

| Talaromyces thailandiasis | Terrestrial | Forest Soil | Thailand researchgate.netthaiscience.info |

| Talaromyces amestolkiae | Freshwater | Submerged Wood | Not specified stmarys-ca.edux-mol.com |

| Talaromyces amestolkiae | Freshwater | General Environment | Korea researchgate.net |

| Talaromyces sp. | Terrestrial | Soil | Japan frontiersin.org |

| Pseudogymnoascus spp. | Polar/Terrestrial | Soil | Antarctica nih.gov |

: Marine Environments

Thailandolide B is a metabolite produced by various fungi, a number of which have been isolated from marine environments. These marine-derived fungi represent a significant source of this and other structurally diverse and biologically active secondary metabolites. The isolation of these producing organisms from different marine habitats, such as sponges and sediments, underscores the ecological significance of fungi in these ecosystems.

Detailed research has led to the identification of several marine-derived fungal strains capable of producing Thailandolide B. These findings are crucial for understanding the distribution of this compound in nature and for harnessing its biosynthetic potential.

One of the notable producers of Thailandolide B is the genus Talaromyces. For instance, a strain of Talaromyces variabilis (M22734), isolated from a marine environment, was found to produce a series of chrodrimanin derivatives, including compounds identical to Thailandolide B. nih.gov Similarly, Talaromyces thailandiasis has been identified as a source of this compound. researchgate.netorcid.orgup.ptanakekijjoa.com These fungi are widely distributed and have been found in association with various marine organisms, including sponges. researchgate.netorcid.org

Another marine-derived fungus, a Trametes sp. (ZYX-Z-16), isolated from conch snails in the South China Sea, has also been shown to produce Thailandolide B among other meroterpenoids. mdpi.comnih.gov The discovery of Thailandolide B production in different fungal genera from diverse marine ecological niches, such as marine sediments and invertebrates, highlights the widespread capability of marine fungi to synthesize this complex molecule. nih.govmdpi.commdpi.comnih.gov

The following table summarizes the key research findings on the marine-derived production sources of Thailandolide B.

| Producer Organism | Marine Source | Location of Isolation | Key Findings |

| Talaromyces variabilis M22734 | Marine Environment | Not Specified | Isolated previously undescribed 8,9-epi-chrodrimanin derivatives along with known chrodrimanins. nih.gov |

| Talaromyces thailandiasis | Marine Sponge | Not Specified | Identified as a producer of Thailandolides A and B. researchgate.netorcid.org |

| Trametes sp. ZYX-Z-16 | Conch Snails | Silver Island, Xisha, South China Sea | Isolated eight meroterpenoids, including Thailandolide B. mdpi.comnih.gov |

| Talaromyces sp. | Marine Environment | Not Specified | Listed as a producer of Thailandolide B in a review of marine-derived Talaromyces. nih.gov |

Isolation and Purification Methodologies for Thailandolide B

Extraction Techniques from Fungal Cultures

The initial step in isolating Thailandolide B involves cultivating the producing fungus, Talaromyces thailandiasis, under specific conditions to maximize metabolite production. Following cultivation, the fungal biomass, which includes the mycelium and any secreted compounds, is harvested. While specific details regarding the extraction solvents and conditions for Thailandolide B are not exhaustively detailed in all primary literature, general practices for isolating compounds from fungal cultures are employed. These typically involve the extraction of metabolites from the fungal biomass using organic solvents. nrct.go.th

The fungal mass is often processed to release the intracellular and extracellular compounds. This can involve scraping the mycelial mat from culture plates or filtering the culture broth to collect the fungal material. plantpathologyquarantine.orgmycologylab.org The collected biomass is then subjected to extraction, commonly using solvents such as methanol (B129727) or ethyl acetate, which are effective at dissolving a wide range of organic compounds. nrct.go.th The resulting crude extract, a complex mixture of various metabolites produced by the fungus, serves as the starting material for subsequent purification steps. nrct.go.th

Chromatographic Separation Strategies

Chromatographic techniques are indispensable for separating Thailandolide B from the intricate mixture present in the crude fungal extract. These methods exploit differences in the physical and chemical properties of the compounds to achieve separation.

Thin-Layer Chromatography (TLC): TLC has been a crucial tool for monitoring the separation process and for the final purification of Thailandolide B. In one reported procedure, fractions collected from earlier chromatographic steps were further purified using TLC on silica (B1680970) gel. A mobile phase system comprising chloroform (B151607), methanol, and formic acid in a ratio of 95:5:1 was employed to isolate Thailandolide B. nrct.go.thnrct.go.th

Column Chromatography: Preparative column chromatography, particularly using silica gel as the stationary phase, is a standard technique for purifying natural products. Fractions containing Thailandolide B have been subjected to column chromatography using various solvent systems. For instance, separation on silica gel with a mobile phase of chloroform-methanol (5:1) has been utilized. researchgate.net

Medium Pressure Liquid Chromatography (MPLC): More advanced chromatographic methods like MPLC have also been applied to refine the purification. This technique, often employing a reversed-phase column with a gradient elution system (e.g., methanol-water from 30% to 60%), allows for higher resolution separation of complex mixtures. researchgate.net

Table 1: Chromatographic Separation of Thailandolide B

| Technique | Stationary Phase | Mobile Phase | Resulting Compound | Yield (mg) | Citation |

| Thin-Layer Chroma. | Silica gel | CHCl₃-MeOH-HCOOH (95:5:1) | Thailandolide B | 11.3 | nrct.go.thnrct.go.th |

| Column Chromatography | Silica gel | CHCl₃-MeOH (5:1) | (Fraction E components) | N/A | researchgate.net |

| MPLC | Reversed-phase | MeOH-H₂O (30%-60% gradient) | (Fraction E components) | N/A | researchgate.net |

Note: The yield of 11.3 mg for Thailandolide B was achieved after combining specific fractions (91 and 92, totaling 45 mg) and purifying via TLC. nrct.go.thnrct.go.th

Ancillary Purification Procedures (e.g., recrystallization)

Following the primary chromatographic separations, ancillary purification procedures are often necessary to obtain Thailandolide B in a highly pure crystalline form. Recrystallization is a widely used technique for this purpose, relying on the differential solubility of the target compound and impurities in a specific solvent system.

Recrystallization: Combined fractions, such as those from fractions 97-107 (totaling 244 mg), have been subjected to recrystallization. Solvents like a mixture of chloroform and petrol (petroleum ether) have been employed to yield crystalline Thailandolide. nrct.go.th Another reported method for purifying fractions potentially containing Thailandolide B involved recrystallization from a combination of chloroform and acetone. nrct.go.th These processes help remove residual impurities, leading to a purer final product.

Table 2: Ancillary Purification of Thailandolide B

| Procedure | Solvent(s) | Outcome | Citation |

| Recrystallization | Chloroform-Petrol (mixture) | White solid of Thailandolide | nrct.go.th |

| Recrystallization | Chloroform-Acetone (mixture) | Purification of fractions | nrct.go.th |

Structural Characterization and Stereochemical Determination

Spectroscopic and Spectrometric Approaches for Planar Structure Elucidation

The initial determination of Thailandolide B's planar structure involves the application of a suite of spectroscopic and spectrometric methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments such as DEPT, HMQC, COSY, HSQC, and HMBC, provides crucial information about the carbon-hydrogen framework, functional groups, and connectivity of atoms within the molecule tandfonline.comresearchgate.netcabidigitallibrary.orgmdpi.com. Mass Spectrometry (MS), encompassing techniques like Electron Ionization Mass Spectrometry (EI-MS), Fast Atom Bombardment Mass Spectrometry (FAB-MS), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is employed to determine the molecular formula and provide fragmentation patterns that aid in structural interpretation tandfonline.comresearchgate.netnih.govcabidigitallibrary.orgmdpi.comx-mol.netstmarys-ca.edu. Infrared (IR) spectroscopy is also utilized to identify characteristic functional groups present in the molecule tandfonline.comresearchgate.netmdpi.com.

Historically, Thailandolide B was initially described as a C-9 epimer of chrodrimanin B. However, subsequent structural revisions in 2012 indicated that Thailandolide B is, in fact, identical to chrodrimanin B caymanchem.com. Studies have reported that the proton and carbon NMR spectra of Thailandolide B are nearly identical to those of chrodrimanin B tandfonline.com. For instance, the 13C-NMR spectrum of a related compound in DMSO-d6 showed 25 resolved signals, which were categorized by DEPT and HMQC analyses into methyl, methylene, methine, and carbonyl carbons, among others tandfonline.com.

Absolute Configuration Determination Techniques

Establishing the absolute configuration of Thailandolide B is critical for understanding its stereochemistry and biological activity. Several advanced techniques have been employed for this purpose.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Spectroscopy

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectroscopy are powerful chiroptical methods used to probe the stereochemistry of chiral molecules cabidigitallibrary.orgnih.govmdpi.com. These techniques measure the differential absorption or rotation of circularly polarized light by chiral compounds. By comparing experimental ECD or ORD spectra with theoretically calculated spectra, the absolute configuration can be assigned cabidigitallibrary.orgx-mol.netstmarys-ca.edunih.govmdpi.comx-mol.comnih.govrsc.orgrsc.org. Specifically, the absolute configuration of ent-Thailandolide B (a known stereoisomer) was determined using a combination of TDDFT ECD and ORD calculations x-mol.netstmarys-ca.edux-mol.com. These methods are particularly valuable for molecules with conformational flexibility, where a single technique might yield ambiguous results cabidigitallibrary.orgnih.govmdpi.com.

Time-Dependent Density Functional Theory (TDDFT) and Quantum Chemical Calculations

Time-Dependent Density Functional Theory (TDDFT) is a computational method widely used in conjunction with ECD and ORD spectroscopy to predict chiroptical properties cabidigitallibrary.orgnih.govmdpi.comnih.govrsc.orgrsc.orgrespectprogram.org. By performing quantum chemical calculations, theoretical ECD spectra can be generated for proposed stereoisomers. The agreement between these calculated spectra and the experimentally measured ECD spectra allows for the assignment of absolute configurations cabidigitallibrary.orgnih.govmdpi.comnih.gov. TDDFT calculations, often combined with conformational searches, help identify the most stable conformers and predict their corresponding chiroptical signatures cabidigitallibrary.orgnih.govmdpi.comrsc.orgrsc.orgrespectprogram.org. This computational approach is a cornerstone in modern natural product stereochemistry determination.

Modified Mosher's Ester Method (for related compounds)

The modified Mosher's ester method, involving the derivatization of hydroxyl groups with chiral reagents such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a classical chemical method for determining absolute configurations cabidigitallibrary.orgnih.govmdpi.com. This method relies on analyzing the chemical shift differences (ΔδS-R) in the 1H NMR spectra of the diastereomeric MTPA esters. While direct application to Thailandolide B is not explicitly detailed in all sources, the method has been successfully applied to related compounds and is recognized as a reliable technique, often used in conjunction with chiroptical methods cabidigitallibrary.orgx-mol.netstmarys-ca.edunih.govmdpi.comx-mol.com. For example, the absolute configurations of compounds 2, 3, 5, and 6 were established using this method x-mol.netstmarys-ca.edux-mol.com.

X-ray Crystallography (for structural confirmation of related compounds)

X-ray crystallography provides definitive structural information, including absolute configuration, by analyzing the diffraction pattern of single crystals researchgate.netmdpi.com. While direct X-ray crystallographic data for Thailandolide B itself are mentioned as confirming its structure tandfonline.comresearchgate.net, studies have also utilized X-ray analysis for related compounds, such as thailandolides A and the isobenzofuran (B1246724) derivatives penisimplicissin and vermistatin, to confirm their structures researchgate.netnih.gov. This technique offers an unambiguous determination of molecular arrangement in the solid state.

Enantiomeric Relationships and Distinctions (e.g., Thailandolide B vs. ent-Thailandolide B)

The existence of stereoisomers, such as Thailandolide B and its enantiomer, ent-Thailandolide B, highlights the importance of precise stereochemical assignment. ent-Thailandolide B has been identified as a new compound isolated from Talaromyces amestolkiae x-mol.netstmarys-ca.edux-mol.com. The determination of its absolute configuration was achieved through TDDFT ECD and ORD calculations x-mol.netstmarys-ca.edux-mol.com. As noted, Thailandolide B's structure was revised to be identical to chrodrimanin B, with earlier literature classifying it as a C-9 epimer of chrodrimanin B tandfonline.comcaymanchem.com. This indicates that while the core structure is now understood to be the same as chrodrimanin B, the historical investigation of its stereochemistry may have involved distinguishing it from potential epimers or enantiomers.

Biosynthetic Pathways and Proposed Mechanisms of Thailandolide B Formation

General Biosynthetic Origins of Meroterpenoids

Meroterpenoids are broadly classified into two primary categories based on their origins: polyketide-terpenoids and non-polyketide-terpenoids scispace.comnih.govresearchgate.net. This hybrid nature allows for immense structural diversity, as terpenoid building blocks are integrated with moieties synthesized through other pathways nih.govnih.gov. While fungi and marine organisms are prolific sources of meroterpenoids, these compounds are also found in bacteria, plants, and animals nih.govnih.gov. The structural complexity and variety observed in meroterpenoids are largely attributed to the interplay of polyketide synthesis, prenyl transfer, subsequent terpenoid cyclizations, and a range of post-cyclization modifications beilstein-journals.org.

Proposed Polyketide Synthase and Terpenoid Synthase Contributions

The biosynthesis of meroterpenoids critically relies on the coordinated action of specialized enzyme families, notably Polyketide Synthases (PKS) and Terpenoid Synthases (TS), also known as Terpene Cyclases (CYC) beilstein-journals.orgroyalsocietypublishing.orgresearchgate.netbeilstein-journals.org. PKS enzymes are responsible for the stepwise assembly of the polyketide backbone, typically initiated from acetyl-CoA and malonyl-CoA units researchgate.netroyalsocietypublishing.orgresearchgate.net. In parallel, TS enzymes catalyze the cyclization of activated isoprenoid precursors, such as farnesyl diphosphate (B83284) (FPP), to form the characteristic terpenoid skeletons beilstein-journals.orgroyalsocietypublishing.orgresearchgate.netbeilstein-journals.org. These enzymes often work in concert within dedicated biosynthetic gene clusters (BGCs) to construct the hybrid meroterpenoid structures researchgate.netnih.gov. For instance, compounds like Thailandolide B and related merodrimanes often incorporate polyketide precursors such as 3,5-dimethylorsellinic acid (DMOA) or 5-methylorsellinic acid (5-MOA) beilstein-journals.orgmdpi.commdpi.com.

Enzymatic Steps and Precursors in Merodrimane Biosynthesis

Merodrimanes, including Thailandolide B, represent a significant subclass of meroterpenoids, often isolated from fungal sources nih.govmdpi.comresearchgate.netx-mol.net. The biosynthesis of these compounds typically commences with a polyketide precursor, such as 6-hydroxymellein (B1220941) or DMOA beilstein-journals.orgmdpi.comresearchgate.net. Following the formation of the core polyketide structure, a crucial step involves prenylation, where a terpenoid unit, commonly derived from farnesyl diphosphate (FPP), is attached. This prenylation is often facilitated by UbiA-type prenyltransferases beilstein-journals.orgresearchgate.netbeilstein-journals.org.

The subsequent stages involve intricate enzymatic transformations. Terpene cyclases (CYCs) play a pivotal role in shaping the attached terpenoid moiety into its cyclic structure, often through protonation of epoxide intermediates beilstein-journals.orgresearchgate.net. Following cyclization, a series of oxidative modifications and other tailoring reactions are carried out by enzymes such as P450 monooxygenases, α-ketoglutarate (αKG)-dependent oxygenases, and methyltransferases, which introduce functional groups and further diversify the molecular scaffold beilstein-journals.orgroyalsocietypublishing.orgresearchgate.netbeilstein-journals.orgresearchgate.net. While the precise enzymatic cascade for Thailandolide B is still under investigation, studies on related merodrimanes provide a framework, highlighting the sequential action of prenyltransferases, terpene cyclases, and various oxygenases and modifying enzymes mdpi.comresearchgate.netx-mol.net.

Table 1: Key Enzyme Classes in Meroterpenoid Biosynthesis

| Enzyme Class | Primary Role | Example Meroterpenoids/Pathways |

| Polyketide Synthases (PKS) | Assembly of the polyketide backbone from acetate/malonate units. | DMOA, 5-MOA, Pyripyropene, Mycophenolic acid |

| Terpenoid Synthases (TS/CYC) | Cyclization of isoprenoid precursors (e.g., FPP) to form terpenoid skeletons. | All meroterpenoids, including Thailandolide B, Austalide F, FPP-derived terpenoids |

| Prenyltransferases (PT) | Attachment of prenyl groups to polyketide or other scaffolds. | DMOA-derived meroterpenoids, Andrastins, Adociasulfates |

| Oxidases (e.g., P450s, αKG-DOs) | Introduction of hydroxyl groups, epoxidation, and other oxidative modifications. | Austalide F, Pyripyropene, Furaquinocins, Thailandolide B (proposed) |

| Methyltransferases (MT) | Addition of methyl groups to various molecular positions. | Austalide F, Bixin biosynthesis (related) |

| Other Tailoring Enzymes | Acetylation, glycosylation, halogenation, etc. | Various meroterpenoids, e.g., acetylation in merodrimanes |

Regulatory Aspects and Environmental Influences on Biosynthesis

The production of secondary metabolites like Thailandolide B is intricately regulated, influenced by both internal cellular mechanisms and external environmental cues nih.govoup.comtandfonline.comfrontiersin.org. Biosynthetic Gene Clusters (BGCs) often encode specific regulatory proteins, known as Cluster-Situated Regulators (CSRs), which directly control the expression of genes within the cluster nih.govoup.com. These CSRs can respond to pathway intermediates or end products, creating feedback loops nih.govoup.com.

Beyond CSRs, global regulatory systems coordinate secondary metabolism with the organism's growth and developmental stages, often responding to environmental signals such as nutrient availability, pH, temperature, or light nih.govtandfonline.com. For instance, research on related fungal compounds suggests that specific carbon sources and light exposure can modulate biosynthesis researchgate.net. Similarly, extreme environmental conditions, such as high hydrostatic pressure (HHP) in deep-sea fungi, have been shown to influence the expression of PKS genes, thereby regulating secondary metabolite production frontiersin.org. Understanding these regulatory networks and environmental triggers is paramount for activating dormant BGCs and optimizing the yield of valuable natural products like Thailandolide B through engineered biosynthesis nih.govoup.comfrontiersin.org.

Table 2: Key Precursors and Building Blocks in Meroterpenoid Biosynthesis

| Precursor/Building Block | Biosynthetic Origin | Role in Meroterpenoids |

| Acetyl-CoA | Primary metabolism | Initial building block for polyketide chains via PKS. |

| Malonyl-CoA | Primary metabolism | Extender unit for polyketide chains via PKS. |

| Isoprenoid Diphosphates | Mevalonate (MVA) or MEP pathway | Source of the terpenoid moiety (e.g., Farnesyl Diphosphate - FPP). |

| 3,5-Dimethylorsellinic Acid (DMOA) | Polyketide pathway | Common aromatic polyketide precursor for many fungal meroterpenoids. |

| 5-Methylorsellinic Acid (5-MOA) | Polyketide pathway | Related aromatic polyketide precursor, often undergoing dearomatizing prenylation. |

| Tryptamine | Amino acid metabolism (Tryptophan) | Precursor for alkaloid-terpenoid hybrids. |

| Tyrosine | Amino acid metabolism | Potential precursor for prenyl acceptors in some meroterpenoids. |

Table 3: Regulatory Factors and Environmental Influences on Meroterpenoid Biosynthesis

| Regulatory Factor/Influence | Mechanism/Effect | Example Context |

| Cluster-Situated Regulators (CSRs) | Transcription factors controlling expression of genes within a specific BGC; respond to pathway products. | SARP family regulators in Streptomyces. |

| Global Regulators | Control primary and secondary metabolism, growth, and development; respond to general cellular/environmental signals. | Regulators coordinating metabolism with growth and development. |

| Nutrient Availability | Affects overall metabolic flux and precursor availability, influencing secondary metabolite production. | General regulation of secondary metabolism in fungi and bacteria. |

| Environmental Stimuli | pH, temperature, oxygen levels, light, pressure can all modulate gene expression and enzyme activity. | Light and carbon sources potentially depressing biosynthesis researchgate.net; HHP affecting PKS genes frontiersin.org. |

| Autoregulators | Secondary metabolites that can signal and regulate their own biosynthesis or that of other compounds. | γ-butyrolactones in Streptomyces. |

| Pathway Intermediates/Products | Can act as ligands for CSRs or global regulators, influencing feedback or feedforward regulation. | Binding of pathway products to CSRs. |

Synthetic Chemistry: Total Synthesis Approaches for Thailandolide B

Retrosynthetic Analysis and Strategic Disconnections for the Merodrimane Scaffold

A retrosynthetic analysis for a molecule as complex as Thailandolide B, also known as Chrodrimanin B, must address the formation of its key structural motifs: the trans-syn-fused drimane (B1240787) core, the embedded 4-hydroxyisochromanone unit, and the multiple contiguous stereocenters. ontosight.ainsf.govgla.ac.uk Drawing inspiration from the successful chemoenzymatic total synthesis of related compounds like (–)-Chrodrimanin C and (–)-Verruculide A by Li and Renata, a logical disconnection strategy can be proposed. nsf.govthieme-connect.com

The primary disconnection would involve a late-stage elaboration of the aromatic portion of the molecule. A key strategic element in modern approaches to such structures is the use of a 6π-electrocyclization followed by aromatization to construct the substituted benzene (B151609) ring. nsf.gov This simplifies the target to a dienyne precursor. This precursor, in turn, can be assembled via a Sonogashira coupling, a powerful carbon-carbon bond-forming reaction. This disconnection breaks the molecule into two main fragments: a vinyl triflate derived from the drimane core and a functionalized alkyne side chain.

The drimane-derived vinyl triflate can be traced back to a simpler lactone, which itself is accessible from a readily available chiral pool starting material, such as sclareolide. A crucial step in this sequence is the C9 epimerization of the more common trans-anti-fused drimane skeleton to the thermodynamically less favorable trans-syn-fusion, a hallmark of the chrodrimanin family. nsf.gov This can be achieved through an acid-mediated process. The final key retrosynthetic step involves a chemoenzymatic C–H oxidation to install the necessary hydroxyl group on the drimane core, a transformation that is notoriously difficult to achieve with high selectivity using traditional chemical methods. nsf.govthieme-connect.com

Table 1: Key Retrosynthetic Disconnections

| Disconnection Type | Reaction (Forward Sense) | Key Precursors |

|---|---|---|

| Aromatic Ring Formation | 6π-Electrocyclization / Aromatization | Dienyne Intermediate |

| C-C Bond Formation | Sonogashira Coupling | Vinyl Triflate and Alkyne Fragments |

| Core Stereochemistry | Acid-Mediated Epimerization | trans-anti-Fused Drimane |

Methodologies for Constructing the Core Structure

The construction of the merodrimane scaffold, specifically the trans-syn-fused drimane core, is a central challenge. The Li and Renata synthesis of (–)-Chrodrimanin C provides an effective blueprint. nsf.govthieme-connect.com

Accessing the trans-syn-Fused Core : The synthesis commences from sclareolide, which is first epimerized at the C9 position under acidic conditions to yield 9-epi-sclareolide. This step establishes the crucial and less stable trans-syn ring fusion. nsf.gov

Lactone Modification and Elaboration : The lactone in 9-epi-sclareolide is then elaborated. This involves a sequence of reactions including an Arndt–Eistert homologation to extend a carbon chain, followed by a Mukaiyama hydration. nsf.gov This sequence modifies the initial lactone into a different ring system suitable for further functionalization.

Formation of the Aromatic Precursor : The elaborated drimane core is converted into a vinyl triflate. A Sonogashira coupling with a suitably designed alkyne fragment then connects the two major parts of the molecule, setting the stage for the formation of the aromatic ring. nsf.gov

Aromatization via 6π-Electrocyclization : The resulting dienyne is subjected to a 6π-electrocyclization and subsequent aromatization. This cascade reaction is a powerful method for constructing the aromatic portion of the molecule from an acyclic polyene precursor. nsf.gov

Development of Stereoselective Synthetic Routes

Stereocontrol is paramount in the synthesis of Thailandolide B, which possesses numerous stereocenters. ontosight.ai The development of stereoselective routes relies on a combination of substrate control, chiral pool starting materials, and enzymatic reactions.

Chiral Pool Approach : The use of sclareolide, a naturally occurring chiral molecule, as the starting material anchors the absolute stereochemistry of the synthetic intermediates from the outset. nsf.gov

Substrate-Controlled Reactions : The inherent conformational biases of the rigid polycyclic drimane skeleton are exploited to direct the stereochemical outcome of subsequent reactions. For instance, reductions and hydrations can proceed with high diastereoselectivity due to the steric environment created by the existing ring system. nsf.gov

Chemoenzymatic C-H Oxidation : One of the most significant advances in the stereoselective synthesis of this class of molecules is the use of enzymatic C-H oxidation. Traditional chemical methods for hydroxylating unactivated carbon atoms often lack selectivity and require harsh conditions. In the synthesis of chrodrimanin C, a P450 enzyme variant (P450BM3 variant MERO1 L75A) was used to install a hydroxyl group at a specific position with exceptional regio- and stereoselectivity. thieme-connect.com This enzymatic step is critical for accessing the correct oxidation pattern of the natural product.

Table 2: Key Stereoselective Steps in Chrodrimanin Synthesis

| Step | Method | Stereochemical Outcome | Reference |

|---|---|---|---|

| C9 Epimerization | Acid-mediated equilibration | Formation of trans-syn ring junction | nsf.gov |

| Mukaiyama Hydration | Solvent polarity effects | Diastereoselective hydration | nsf.gov |

Bioinspired Synthesis Strategies in Related Natural Product Chemistry

The biosynthesis of meroterpenoids offers profound inspiration for laboratory synthesis. The biosynthetic pathway of Chrodrimanin B (Thailandolide B) has been elucidated, revealing a series of enzymatic transformations that build the complex scaffold from simple precursors. acs.org

A bioinspired synthesis would seek to mimic these key transformations. The biosynthesis starts with farnesyl pyrophosphate (FPP) and a polyketide-derived aromatic piece. A key biosynthetic step is a Diels-Alder-type cyclization, catalyzed by a terpene cyclase, which joins the two fragments and establishes the initial polycyclic system. nsf.govacs.org This is followed by a series of oxidative modifications, including hydroxylations and an acetylation, carried out by specific enzymes like dioxygenases and an acetyltransferase, to furnish the final natural product. acs.org

In the laboratory, chemists have adopted similar strategies. For example, the hetero-Diels-Alder reaction is a key transformation in the biomimetic total synthesis of other chromane (B1220400) meroterpenoids. nih.gov The use of cascade reactions, where multiple bonds and rings are formed in a single operation, is another hallmark of bioinspired synthesis, rapidly building molecular complexity from simple starting materials. nih.gov The chemoenzymatic approach described by Li and Renata, which uses a P450 enzyme for a late-stage oxidation, is a prime example of a bioinspired strategy, directly borrowing a tool from nature's synthetic arsenal (B13267) to solve a challenging chemical problem. nsf.govthieme-connect.com

Mechanistic Investigations of Biological Activities in Vitro

Insecticidal Activity of Thailandolide B

The insecticidal efficacy of Thailandolide B has been established through various in vitro assays, demonstrating its potency against insect larvae.

In Vitro Efficacy and Concentration-Response Studies

Thailandolide B exhibits significant insecticidal activity when administered orally to insect larvae. In dietary assays using third instar silkworm larvae (Bombyx mori), Thailandolide B (also identified as Chrodrimanin B) demonstrated a median lethal dose (LD50) of 10 μg per gram of diet researchgate.netresearchgate.net. This indicates a high level of toxicity to this insect model.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Exploitation

Elucidation of Structural Determinants for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. While comprehensive SAR studies on Thailandolide B are not extensively documented in the reviewed literature, an analysis of its structure allows for the identification of key determinants that likely govern its biological profile. Thailandolide B is a merodrimane, a class of compounds featuring a drimane (B1240787) sesquiterpene unit fused to an aromatic or quinone moiety.

Key structural features of Thailandolide B that are likely crucial for its activity include:

The Drimane Core: This rigid bicyclic sesquiterpene skeleton provides a defined three-dimensional shape, which is often critical for specific interactions with biological targets.

The Isobenzofuranone Moiety: The aromatic portion of the molecule, with its lactone ring and hydroxyl group, presents sites for hydrogen bonding, and π-π stacking interactions, which are common in ligand-receptor binding. researchgate.net

The Acetoxy Group: The ester functional group at the drimane core can act as a hydrogen bond acceptor and its hydrolysis could potentially play a role in the molecule's mechanism of action or metabolic profile.

Stereochemistry: The specific stereochemical configuration of the multiple chiral centers in the molecule is paramount. The isolation of its enantiomer, ent-thailandolide B, provides a critical tool for SAR studies. researchgate.net Comparing the biological activities of the natural product and its enantiomer can reveal whether the biological target has a specific stereochemical preference for binding.

Systematic modification of these regions is a standard approach to elucidating their precise contribution to the molecule's activity. nih.govresearchgate.net For instance, altering the ester to an ether or amide, modifying the substitution pattern on the aromatic ring, or simplifying the sesquiterpene core would provide valuable insights into the structural requirements for activity.

Lead Compound Identification and Optimization Strategies

In drug discovery, a "hit" is a compound showing desired activity in an initial screen, which can then be developed into a "lead" compound through chemical modifications to improve its properties. upmbiomedicals.com Natural products like Thailandolide B, which exhibit biological activities such as antimicrobial effects, are excellent starting points or "hits" for drug discovery programs. frontiersin.org

The process of transforming a hit into a viable drug candidate is known as lead optimization. nih.govupmbiomedicals.com The primary goals of this iterative process are to enhance efficacy and selectivity while improving pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and minimizing toxicity. researchgate.netnih.gov

Key strategies for the potential optimization of Thailandolide B as a lead compound include:

Improving Potency and Selectivity: Modifications would be guided by SAR data to enhance interactions with the desired biological target while reducing off-target effects. upmbiomedicals.com This could involve synthesizing analogues with different functional groups on the aromatic ring or drimane skeleton.

Enhancing Metabolic Stability: The ester and hydroxyl groups on Thailandolide B are potential sites for metabolic modification in the body. Strategies to improve stability might include replacing the ester with a more robust functional group or introducing blocking groups at metabolically labile positions. researchgate.net

While specific lead optimization campaigns for Thailandolide B are not detailed in the available literature, these general principles form the standard playbook that medicinal chemists would follow. nih.gov

Rational Design and Synthesis of Thailandolide B Derivatives

The rational design and synthesis of analogues are central to exploring a compound's therapeutic potential and understanding its SAR. nih.gov Synthetic strategies can be designed to produce not only the natural product itself but also a range of derivatives for biological testing. nih.gov This approach, sometimes called diverted total synthesis, allows for the systematic modification of the lead structure. nih.gov

Research has reported the chemical investigation of a fungus that produced thailandolides A and B, alongside an O-methylated derivative of the aromatic fragment incorporated in Thailandolide B. researchgate.net The synthesis of such derivatives, whether through semi-synthesis from the isolated natural product or through total synthesis, is fundamental for SAR studies. For example, comparing the activity of Thailandolide B with its O-methylated analogue would directly probe the importance of the phenolic hydroxyl group for biological activity. The synthesis of ent-thailandolide B also represents a significant achievement, providing access to the "unnatural" enantiomer for biological evaluation. researchgate.net

Below is a table of Thailandolide B and related derivatives mentioned in the literature.

| Compound Name | Parent Structure | Type of Derivative | Significance |

| Thailandolide B | Thailandolide B | Natural Product | The parent compound with inherent biological activity. researchgate.net |

| ent-Thailandolide B | Thailandolide B | Enantiomer | Allows for the study of stereospecificity in biological interactions. researchgate.net |

| O-methylated aromatic fragment derivative | Thailandolide B | Aromatic modification | Helps determine the role of the phenolic hydroxyl group in biological activity. researchgate.net |

Computational Chemistry Applications in SAR (e.g., QSAR)

Computational chemistry provides powerful tools to accelerate drug discovery by predicting molecular properties and interactions, thereby guiding the design of new compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. rsc.orgtaylorfrancis.com For a series of Thailandolide B analogues, a QSAR model could be developed to predict the activity of newly designed, unsynthesized compounds. researchgate.netresearchgate.net The model would be built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for the known analogues and correlating them with their measured biological activities. taylorfrancis.com While specific QSAR studies on Thailandolide B were not found, this approach has been successfully applied to other classes of meroterpenoids. rsc.orgresearchgate.net

Molecular Docking: This technique predicts the preferred binding orientation of a ligand within the active site of a target protein. rasayanjournal.co.injaihindcollege.com If a biological target for Thailandolide B is identified, molecular docking could be used to visualize its binding mode. medcraveonline.commdpi.com This information is invaluable for rational drug design, as it can reveal key interactions (like hydrogen bonds or hydrophobic contacts) that are essential for affinity and can guide the design of new derivatives with improved binding. nih.gov

Spectroscopic Calculations: Computational methods have already been applied to Thailandolide B's enantiomer. The absolute configuration of ent-thailandolide B was established through a combination of Time-Dependent Density Functional Theory (TDDFT) calculations of its Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). This highlights the utility of computational chemistry in resolving complex structural and stereochemical questions for this class of molecules.

While comprehensive computational studies to map the SAR of Thailandolide B are yet to be published, the available tools offer a clear path forward for its future development.

Q & A

Q. How is Thailandolide B structurally characterized, and what analytical techniques are essential for confirming its identity?

Thailandolide B’s structure is typically confirmed via a combination of NMR (1D and 2D), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For novel derivatives, comparative analysis with known analogs (e.g., comparing NMR shifts) is critical. Ensure purity via HPLC (>95%) and report solvent systems used for crystallization .

Q. What in vitro bioassays are commonly employed to evaluate Thailandolide B’s biological activity?

Standard assays include cytotoxicity screening (e.g., IC determination against cancer cell lines via MTT assay), anti-inflammatory activity (e.g., inhibition of TNF-α in macrophages), and antimicrobial testing (MIC assays). Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates to account for plate-to-plate variability .

Q. How is Thailandolide B isolated from natural sources, and what solvents/systems optimize yield?

Isolation involves column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., hexane:ethyl acetate → methanol). For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile:water) improves resolution. Document solvent ratios, flow rates, and temperature conditions to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Thailandolide B’s reported bioactivity across studies?

Discrepancies often arise from differences in cell lines, assay protocols, or compound purity. To address this:

Q. How can computational methods (e.g., molecular docking) guide the design of Thailandolide B analogs with enhanced selectivity?

Use Schrödinger’s Glide or AutoDock Vina to predict binding affinities toward target proteins (e.g., kinases). Prioritize analogs with lower binding energy (<-8 kcal/mol) and validate via free-energy perturbation (FEP) simulations. Cross-reference with ADMET predictions (e.g., SwissADME) to exclude toxicophores .

Q. What in vivo models are appropriate for assessing Thailandolide B’s efficacy and toxicity?

- Cancer: Xenograft models (e.g., HCT-116 in nude mice) with biweekly dosing (10–50 mg/kg, IP/IV). Monitor tumor volume and serum biomarkers (ALT/AST for hepatotoxicity).

- Anti-inflammatory: LPS-induced murine sepsis models. Measure cytokine levels (ELISA) and histopathology of organs. Include vehicle and dexamethasone controls .

Q. How do researchers address low natural abundance of Thailandolide B in source organisms?

- Biosynthetic engineering: Heterologous expression of PKS/NRPS genes in E. coli or S. cerevisiae. Optimize codon usage and promoter strength.

- Semi-synthesis: Derivatize accessible intermediates (e.g., esterification of Thailandolide A). Track regioselectivity via -NMR .

Methodological and Data Analysis

Q. What statistical approaches are recommended for dose-response studies of Thailandolide B?

Use nonlinear regression (GraphPad Prism) to calculate IC/EC values. Report 95% confidence intervals and apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For RNA-seq data, apply DESeq2 with FDR correction (p<0.05) .

Q. How should researchers document synthetic protocols to ensure reproducibility?

Follow Beilstein Journal guidelines:

- Provide step-by-step procedures, including reaction time, temperature, and workup.

- For novel compounds, include and NMR spectra in supporting information.

- Specify equipment (e.g., Bruker Avance III HD 500 MHz) and software (e.g., MestReNova) .

Q. What ethical considerations apply to studies involving Thailandolide B in animal models?

Obtain approval from institutional animal care committees (IACUC) following ARRIVE guidelines. Justify sample sizes via power analysis and minimize animal use via shared control groups. Report anesthesia/euthanasia protocols in detail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.